molecular formula C25H29I2NO3 B1667116 Amiodarone CAS No. 1951-25-3

Amiodarone

カタログ番号: B1667116
CAS番号: 1951-25-3
分子量: 645.3 g/mol
InChIキー: IYIKLHRQXLHMJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アミオダロンは、ベンゾフラン誘導体であり、III 類抗不整脈薬であり、心室頻拍、心室細動、心房細動など、様々な種類の心臓不整脈の治療と予防に使用されます . アミオダロンは1961年に初めて合成され、それ以来、生命を脅かす不整脈の管理における有効性により、心臓病学において貴重な薬物となっています .

製法

合成経路と反応条件

アミオダロンは、いくつかの重要な反応を含む多段階プロセスを通じて合成されます:

工業生産方法

アミオダロンの工業生産には、同様の合成経路が用いられますが、大規模生産に最適化されています。 このプロセスは、コスト効率が高く、収率が高く、廃棄物が最小限に抑えられるように設計されています .

化学反応解析

反応の種類

アミオダロンは、次のような様々な化学反応を受けます:

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物には、アミオダロンの様々な代謝物と誘導体が含まれ、これらは異なる薬理学的活性を持つ可能性があります .

準備方法

Synthetic Routes and Reaction Conditions

Amiodarone is synthesized through a multi-step process involving several key reactions:

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high yields and minimal waste .

科学的研究の応用

FDA-Approved Indications

Amiodarone is officially approved for:

  • Ventricular Fibrillation (VF) : A life-threatening condition where the heart's electrical activity becomes chaotic.
  • Ventricular Tachycardia (VT) : A rapid heart rhythm originating from the ventricles that can lead to VF.

In advanced cardiac life support scenarios, this compound is utilized for patients experiencing VF and pulseless VT, especially when other treatments have failed .

Off-Label Uses

Beyond its approved indications, this compound is frequently prescribed off-label for:

  • Atrial Fibrillation : Effective in controlling ventricular rates and converting to sinus rhythm, particularly in patients with heart failure or reduced left ventricular ejection fraction.
  • Supraventricular Tachycardia (SVT) : Used in both adult and pediatric populations.
  • Pediatric Advanced Life Support (PALS) : Employed for managing VF and pulseless VT in children .

Atrial Fibrillation Management

A study highlighted a 73-year-old female patient with paroxysmal atrial fibrillation who developed multi-organ toxicity due to chronic this compound use. After discontinuation, her liver and thyroid functions normalized, demonstrating both the efficacy and potential adverse effects of long-term this compound therapy .

Pulmonary Toxicity

A case report documented a 77-year-old male experiencing progressive dyspnea attributed to this compound-induced pulmonary toxicity. The patient's symptoms improved significantly after switching to an alternative antiarrhythmic agent, underscoring the importance of monitoring respiratory function during treatment .

Nephrotoxicity

Another case involved a patient who developed nephropathy while on this compound. After transitioning to sotalol, her renal function improved markedly, indicating that careful management of renal health is crucial during this compound therapy .

Efficacy and Safety

This compound has been shown to be well-tolerated in various patient populations, including those with severe left ventricular dysfunction. However, its long-term use may lead to significant side effects, necessitating regular monitoring of organ function .

Data Table: Summary of this compound Applications

Application TypeDescriptionEvidence Source
FDA-Approved IndicationsVentricular Fibrillation, Ventricular Tachycardia
Off-Label UsesAtrial Fibrillation, Supraventricular Tachycardia
Case Study - ToxicityMulti-organ toxicity from chronic use
Case Study - PulmonaryPulmonary toxicity leading to treatment switch
Case Study - NephrotoxicityImprovement in renal function after discontinuation

作用機序

アミオダロンは、複数の機序を通じて作用します:

類似の化合物との比較

アミオダロンは、しばしば他の抗不整脈薬と比較されます:

結論

アミオダロンは、合成プロセスが複雑で、作用機序が複数ある、汎用性が高く効果的な抗不整脈薬です。その独自の特性と幅広い用途により、科学研究と臨床診療の両方において貴重な化合物となっています。

類似化合物との比較

Amiodarone is often compared with other antiarrhythmic drugs:

    Dronedarone: Dronedarone is an analogue of this compound designed to have fewer adverse effects but is less effective.

    Sotalol: Sotalol is another class III antiarrhythmic drug but differs in its mechanism of action and side effect profile.

    Lidocaine: Lidocaine is a class I antiarrhythmic drug used for acute management of arrhythmias, whereas this compound is used for long-term management.

Conclusion

This compound is a versatile and effective antiarrhythmic medication with a complex synthesis process and multiple mechanisms of action. Its unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

生物活性

Amiodarone is a widely used antiarrhythmic medication known for its efficacy in treating various cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and associated clinical case studies.

This compound exerts its antiarrhythmic effects through multiple mechanisms, including:

  • Potassium Channel Blockade : this compound inhibits various potassium currents (I(Kr), I(Ks), I(KACh), and I(sus)), prolonging the cardiac action potential and refractory period, which is crucial for controlling arrhythmias .
  • Sodium and Calcium Channel Inhibition : It also blocks sodium channels and L-type calcium channels, contributing to its antiarrhythmic properties .
  • Adrenergic Receptor Antagonism : The drug exhibits antiadrenergic effects, further stabilizing cardiac rhythm .

In Vitro Studies on Cytotoxicity and Proliferation

Recent studies have highlighted this compound's dual role as an antiarrhythmic agent and a potential anti-cancer compound.

Anti-Cancer Properties

A significant study demonstrated that low doses of this compound reduced tumor growth and angiogenesis in glioblastoma (GBM) xenograft models. Key findings include:

  • Cytotoxic Effects : this compound induced a dose-dependent reduction in cell viability among U-87 MG glioma cells. At 50 µM concentration, a 28% reduction in viability was observed after 24 hours, escalating to 56% after 72 hours .
  • Colony Formation Inhibition : The drug significantly impaired the ability of U-87 MG cells to form colonies in soft agar, with a 92% reduction at higher concentrations .
  • Migration Inhibition : A migration assay showed that 10 µM of this compound inhibited cell migration by more than 80% .

Effects on Endothelial Cells

This compound also affects endothelial cells, as shown in studies involving human umbilical vein endothelial cells (HUVEC):

  • Cell Viability : Even at low concentrations (0.1 µM), this compound reduced HUVEC proliferation by 10–18%, with higher concentrations leading to more significant reductions (up to 67% at 10 µM) .

Clinical Case Studies

Several case studies have documented the adverse effects of this compound, particularly concerning multi-organ toxicity.

Case Study: this compound-Induced Multi-Organ Toxicity

A recent report described a 73-year-old female patient who developed gastrointestinal distress and abnormal liver and thyroid function tests after initiating this compound therapy. Key observations included:

  • Liver and Thyroid Dysfunction : Imaging revealed changes suggestive of this compound toxicity, including increased liver density and abnormal thyroid function tests. Discontinuation of this compound led to normalization of liver and thyroid functions over six months .
  • Pulmonary Toxicity : Another study indicated that approximately 5.8% of patients developed pulmonary toxicity related to this compound use, particularly within the first year of treatment .

Summary of Biological Activities

Activity Effect Concentration Reference
Cytotoxicity on U-87 MGReduced viability50 µM
Colony formation inhibitionSignificant reduction in colony formation50 µM
Migration inhibitionOver 80% inhibition of migrated cells10 µM
HUVEC proliferationUp to 67% reduction in cell proliferation10 µM
Pulmonary toxicityReported in ~5.8% of patientsVaries

特性

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKLHRQXLHMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022592
Record name Amiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Low, 4.76e-03 g/L
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis.
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1951-25-3
Record name Amiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiodarone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amiodarone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiodarone
Reactant of Route 2
Reactant of Route 2
Amiodarone
Reactant of Route 3
Reactant of Route 3
Amiodarone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amiodarone
Reactant of Route 5
Reactant of Route 5
Amiodarone
Reactant of Route 6
Amiodarone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。